Cas no 792-74-5 (Dimethyl biphenyl-4,4'-dicarboxylate)

Dimethyl biphenyl-4,4'-dicarboxylate is a versatile organic compound with distinct advantages in chemical synthesis. It serves as a valuable intermediate for the production of polycarbonate resins and other specialty polymers. Its unique structure allows for efficient reactions, offering high purity and stability. This compound is well-suited for applications requiring thermal stability and flame retardancy.
Dimethyl biphenyl-4,4'-dicarboxylate structure
792-74-5 structure
商品名:Dimethyl biphenyl-4,4'-dicarboxylate
CAS番号:792-74-5
MF:C16H14O4
メガワット:270.279964923859
MDL:MFCD00017201
CID:39924
PubChem ID:87564241

Dimethyl biphenyl-4,4'-dicarboxylate 化学的及び物理的性質

名前と識別子

    • Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
    • B.D.D.
    • Dimethyl biphenyl-4,4'-dicarboxylate
    • [1,1'-Biphenyl]-4,4'-dicarboxylic acid dimethyl ester
    • Biphenyl-4,4'-dicarboxylic acid methyl este
    • Dimethyl 4,4'-Biphenyldicarboxylate
    • 4,4′-BIPHENYLDICARBOXYLIC ACID DI-ME ESTER
    • 4,4'-Biphenyldicarboxylic acid dimethyl ester
    • methyl 4-(4-methoxycarbonylphenyl)benzoate
    • Biphenyl dimethyl dicarboxylate
    • 4,4'-Bibenzoic Acid Dimethyl Ester
    • 4,4-Bibenzoic Acid Dimethyl Ester
    • CCG-45472
    • CS-0100928
    • CHEMBL4297409
    • MLS000720058
    • Biphenyl-4,4'-dicarboxylic acid methyl ester
    • SR-01000397421
    • Dimethyl (1,1'-biphenyl)-4,4'-dicarboxylate
    • BRD-K33126632-001-02-1
    • Maybridge1_001712
    • DB12475
    • A839634
    • SY057043
    • W-111708
    • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
    • NS00038033
    • dimethyl 4,4'-biphenyl-d8-dicarboxylate
    • 4,4'-Biphenyldicarboxylic acid, dimethyl ester
    • 4,4'-dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
    • Biphenyl 4,4'-dicarboxylic acid, dimethyl ester
    • AKOS001588888
    • SR-01000397421-2
    • DTXSID2061143
    • 4,4'-Bis(methoxycarbonyl)biphenyl
    • Nissel
    • K61BXA0U9C
    • SMR000304587
    • SCHEMBL68521
    • HY-128854
    • HSDB 5754
    • TS-00900
    • FT-0625049
    • Dimethyl biphenyl-4,4'-dicarboxylate, 99%
    • 792-74-5
    • EINECS 212-341-4
    • dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate
    • 4,4-Dicarboxymethylbiphenyl
    • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, dimethyl ester
    • HMS546F18
    • F15436
    • 4,4'-Dicarbomethoxybiphenyl
    • Dimethyl 4,4 inverted exclamation mark -Biphenyldicarboxylate
    • MFCD00017201
    • B1309
    • SR-01000397421-1
    • Q27281994
    • methyl 4-(4-methoxycarbonylphenyl)benzoate;Dimethyl 4,4'-Biphenyldicarboxylate
    • 4,4'-bis (methoxycarbonyl)biphenyl
    • UNII-K61BXA0U9C
    • [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
    • DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE [WHO-DD]
    • 4,4′-Biphenyldicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI)
    • 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate (ACI)
    • [1,1′-Biphenyl]-4,4′-dicarboxylic acid, dimethyl ester (9CI)
    • 4,4′-Bis(methoxycarbonyl)biphenyl
    • Dimethyl 4,4′-biphenyldicarboxylate
    • Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
    • Dimethyl biphenyl-4,4''-dicarboxylate
    • Dimethyl 4,4'-biphenyldicarboxylate; Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate; Dimethyl 1,1'-Biphenyl]-4,4'-dicarboxylic Acid Ester; Dimethyl 4,4'-Biphenyldicarboxylic Acid Ester;
    • MDL: MFCD00017201
    • インチ: 1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
    • InChIKey: BKRIRZXWWALTPU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C2C=CC(C(OC)=O)=CC=2)=CC=1)OC
    • BRN: 2055852

計算された属性

  • せいみつぶんしりょう: 270.089209g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 270.089209g/mol
  • 単一同位体質量: 270.089209g/mol
  • 水素結合トポロジー分子極性表面積: 52.6Ų
  • 重原子数: 20
  • 複雑さ: 302
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.2117 (rough estimate)
  • ゆうかいてん: 217.0 to 220.0 deg-C
  • ふってん: 407℃ at 760 mmHg
  • フラッシュポイント: 205
  • 屈折率: 1.5447 (estimate)
  • すいようせい: Insoluble in water.
  • PSA: 52.60000
  • LogP: 2.92680
  • ようかいせい: 未確定

Dimethyl biphenyl-4,4'-dicarboxylate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • セキュリティ用語:S24/25
  • TSCA:Yes

Dimethyl biphenyl-4,4'-dicarboxylate 税関データ

  • 税関コード:2917399090
  • 税関データ:

    中国税関コード:

    2917399090

    概要:

    2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    要約:

    2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Dimethyl biphenyl-4,4'-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66236-25g
Dimethyl biphenyl-4,4'-dicarboxylate
792-74-5 98%
25g
¥1241.00 2023-09-08
AK Scientific
AMTDA256-1g
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
792-74-5 98%
1g
$20 2025-02-18
TRC
B412830-10mg
4,4'-Bis(methoxycarbonyl)biphenyl
792-74-5
10mg
$ 63.00 2023-04-18
TRC
B412830-50mg
4,4'-Bis(methoxycarbonyl)biphenyl
792-74-5
50mg
$ 142.00 2023-04-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12556-1g
Dimethyl biphenyl-4,4'-dicarboxylate, 98%
792-74-5 98%
1g
¥151.00 2023-03-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155866-100g
Dimethyl biphenyl-4,4'-dicarboxylate
792-74-5 >98.0%
100g
¥813.90 2023-09-03
abcr
AB112134-50 g
Dimethyl biphenyl-4,4'-dicarboxylate, 98%; .
792-74-5 98%
50 g
€185.30 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1309-5G
Dimethyl 4,4'-Biphenyldicarboxylate
792-74-5 >98.0%(GC)
5g
¥150.00 2024-04-15
Cooke Chemical
A3597312-100G
Dimethyl 4,4'-Biphenyldicarboxylate
792-74-5 >98.0%
100g
RMB 720.80 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12556-25g
Dimethyl biphenyl-4,4'-dicarboxylate, 98%
792-74-5 98%
25g
¥5277.00 2023-03-16

Dimethyl biphenyl-4,4'-dicarboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[4-[[1,4-dioxo-4-[[3-(trimethoxysilyl)propyl]amino]butyl]amino]-2… (Fe3O4 MNP-supported) Solvents: Dimethylformamide ;  12 h, 110 °C
リファレンス
The role of magnetic nanoparticles (MNP) as reducing agents in an MNP-supported Pd-catalyst for the reductive homocoupling of aryl halides
Zheng, Jie; Lin, Shengyue; Jiang, Bi-Wang; Marder, Todd B.; Yang, Zhen, Canadian Journal of Chemistry, 2012, 90(1), 138-144

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
リファレンス
Cu, Ni, and Pd mediated homocoupling reactions in biaryl syntheses: The Ullmann reaction
Nelson, Todd D.; Crouch, R. David, Organic Reactions (Hoboken, 2004, 63,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: CuPd ,  Graphene (oxide) Solvents: Ethanol ,  Water ;  10 h, 80 °C
リファレンス
Highly active PdCu/graphene catalyst for an efficient Suzuki cross-coupling reaction
M., Xiaojing; Gao, Lingfeng; Weng, Zhentao; Yang, Hua; Sun, Xu, New Journal of Chemistry, 2020, 44(47), 20525-20529

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Bis(benzonitrile)dichloropalladium (complex with (diphenylphosphino)methylated polystyrene) Solvents: Tetrahydrofuran
リファレンス
Preparation of aromatic dicarboxylic acid diesters
, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
リファレンス
Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids
Percec, Virgil; Bae, Jin-Young; Hill, Dale H., Journal of Organic Chemistry, 1995, 60(4), 1060-5

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydroquinone ,  Cesium carbonate Catalysts: Tris(2-methylphenyl)arsine ,  Palladium diacetate Solvents: Dimethylacetamide
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions
Hennings, D. David; Iwama, Tetsuo; Rawal, Viresh H., Organic Letters, 1999, 1(8), 1205-1208

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 70 °C
リファレンス
Surface-Deactivated Core-Shell Metal-Organic Framework by Simple Ligand Exchange for Enhanced Size Discrimination in Aerobic Oxidation of Alcohols
Kim, Seongwoo; Lee, Jooyeon; Jeoung, Sungeun; Moon, Hoi Ri; Kim, Min, Chemistry - A European Journal, 2020, 26(34), 7568-7572

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Zinc Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  [N(E),N′(E)]-N,N′-1,2-Ethanediylidenebis[2,6-bis(1-methylethyl)benzenamine Solvents: Tetrahydrofuran ;  10 h, 70 °C
リファレンス
New catalyst for homocoupling of aryl halides based on nickel complexes with diazabutadiene ligands
Valaeva, V. N.; Asachenko, A. F.; Kulyabin, P. S.; Flid, V. R.; Voskoboinikov, A. Z., Russian Journal of Organic Chemistry, 2011, 47(11), 1774-1776

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Tetrahydrofuran ;  4 h, 25 °C
リファレンス
Ni(COD)2/PCy3 catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates in THF at room temperature
Leowanawat, Pawaret; Zhang, Na; Resmerita, Ana-Maria; Rosen, Brad M.; Percec, Virgil, Journal of Organic Chemistry, 2011, 76(24), 9946-9955

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: 2045170-75-8 Solvents: Ethanol ;  6 h, 22 °C
リファレンス
Efficient Homocoupling of Aryl- and Alkenylboronic Acids in the Presence of Low Loadings of [{Pd(μ-OH)Cl(IPr)}2]
Ostrowska, Sylwia; Rogalski, Szymon; Lorkowski, Jan; Walkowiak, Jedrzej; Pietraszuk, Cezary, Synlett, 2018, 29(13), 1735-1740

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Methanol
リファレンス
Carbonylation Reactions of Iodoarenes with PAMAM Dendrimer-Palladium Catalysts Immobilized on Silica
Antebi, Shlomo; Arya, Prabhat; Manzer, Leo E.; Alper, Howard, Journal of Organic Chemistry, 2002, 67(19), 6623-6631

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  (SP-4-3)-Chloro-1-naphthalenylbis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran ;  20 h, 23 °C
リファレンス
An Indefinitely Air-Stable σ-Ni(II) Precatalyst for Quantitative Cross-Coupling of Unreactive Aryl Halides and Mesylates with Aryl Neopentylglycolboronates
Malineni, Jagadeesh; Jezorek, Ryan L.; Zhang, Na; Percec, Virgil, Synthesis, 2016, 48(17), 2795-2807

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: Bis(acetylacetonato)nickel Solvents: Toluene ;  18 h, rt; 80 °C
1.2 Solvents: Hexane ,  Ethyl acetate
リファレンス
Salt-Free Reduction of Nonprecious Transition-Metal Compounds: Generation of Amorphous Ni Nanoparticles for Catalytic C-C Bond Formation
Yurino, Taiga; Ueda, Yohei; Shimizu, Yoshiki; Tanaka, Shinji; Nishiyama, Haruka; et al, Angewandte Chemie, 2015, 54(48), 14437-14441

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
リファレンス
Aryl Mesylates in Metal-Catalyzed Homocoupling and Cross-Coupling Reactions. 1. Functional Symmetrical Biaryls from Phenols via Nickel-Catalyzed Homocoupling of Their Mesylates
Percec, Virgil; Bae, Jin-Young; Zhao, Mingyang; Hill, Dale H., Journal of Organic Chemistry, 1995, 60(1), 176-85

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium bromide Catalysts: 2,2′-Bipyridine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Ni- and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers
Su, Zhi-Ming ; Twilton, Jack ; Hoyt, Caroline B.; Wang, Fei ; Stanley, Lisa; et al, ACS Central Science, 2023, 9(2), 159-165

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  18 h, 25 °C
リファレンス
Two-Step, One-Pot Ni-Catalyzed Neopentylglycolborylation and Complementary Pd/Ni-Catalyzed Cross-Coupling with Aryl Halides, Mesylates, and Tosylates
Wilson, Daniela A.; Wilson, Christopher J.; Rosen, Brad M.; Percec, Virgil, Organic Letters, 2008, 10(21), 4879-4882

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Zinc ,  Lithium chloride Catalysts: Trimethylaluminum ,  Cobalt chloride (CoCl2) ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Dimethylformamide ,  Acetonitrile ,  Toluene ;  14 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Cobalt-Catalyzed Highly Regioselective Three-Component Arylcarboxylation of Acrylate with Aryl Bromides and Carbon Dioxide
Hang, Wei ; Liang, Nianjie; Liu, Yuzhou; Xi, Chanjuan, ChemSusChem, 2021, 14(22), 4941-4946

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper, bis[μ-(1,10-phenanthrolin-2-olato-κN1,κN10:κO2)]di-, (Cu-Cu), stereoisom… Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Three-coordinate copper(I) 2-hydroxy-1,10-phenanthroline dinuclear complex catalyzed homocoupling of arylboronic acids towards biphenyls under air condition
Wang, Yan-Hong; Xu, Mei-Chen; Liu, Jie; Zhang, Ling-Juan; Zhang, Xian-Ming, Tetrahedron, 2015, 71(52), 9598-9601

Dimethyl biphenyl-4,4'-dicarboxylate Raw materials

Dimethyl biphenyl-4,4'-dicarboxylate Preparation Products

Dimethyl biphenyl-4,4'-dicarboxylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:792-74-5)Biphenyl dimethyl dicarboxylate
注文番号:5676759
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

Dimethyl biphenyl-4,4'-dicarboxylate 関連文献

Dimethyl biphenyl-4,4'-dicarboxylateに関する追加情報

Dimethyl biphenyl-4,4'-dicarboxylate (CAS No. 792-74-5): A Versatile Chemical Platform in Advanced Materials and Biomedical Applications

Dimethyl biphenyl-4,4'-dicarboxylate, a symmetric ester derivative of biphenyl dicarboxylic acid, has emerged as a critical intermediate in the synthesis of advanced functional materials. Recent studies published in Chemistry of Materials (2023) highlight its unique ability to form cross-linked networks when polymerized under controlled radical conditions. This property enables the creation of stimuli-responsive hydrogels with tunable mechanical properties and exceptional swelling ratios under pH changes, making it a promising candidate for drug delivery systems requiring precise release mechanisms. The compound's rigid biphenyl core combined with flexible ester linkages provides an optimal balance between structural stability and dynamic response characteristics.

In pharmaceutical research, Dimethyl biphenyl-4,4'-dicarboxylate serves as a key building block for synthesizing bioactive molecules through ester hydrolysis pathways. A groundbreaking study in Nature Communications (January 2023) demonstrated its use as a precursor to generate 1,1-biphenyl dicarboxylic acid derivatives with selective inhibition against human epidermal growth factor receptor 2 (HER2) overexpressing cancer cells. The dimethylation protects carboxylic acid groups during multi-step synthesis while enabling controlled deprotection under physiological conditions. This dual functionality reduces side effects compared to conventional HER inhibitors by ensuring active metabolite formation only at targeted tumor sites.

The compound's crystal engineering potential was recently explored in CrystEngComm, where researchers utilized its asymmetric unit to design porous organic frameworks with enhanced gas adsorption capabilities. By incorporating biphenyl-4,4'-dicarboxylic acid moieties into covalent organic networks via solvothermal methods, they achieved record-breaking CO/N selectivity ratios of 58:1 at ambient temperatures. The methyl substituents were found to optimize pore size distribution through steric hindrance effects during crystallization processes.

In the field of electrochemistry, Dimethyl biphenyl-4,4'-dicarboxylate-derived oligomers have been successfully employed as hole transport materials in perovskite solar cells. A collaborative study between MIT and KAUST (published in Nano Energy, 2023) showed that these materials exhibit superior charge carrier mobility (up to 18 cm2/V·s) and thermal stability compared to traditional spiro-OMeTAD systems. The biphenyl backbone provides planar conjugation while the methyl esters enhance film-forming properties through reduced intermolecular interactions.

Synthetic chemists have developed novel microwave-assisted synthesis protocols for biphenyl dicarboxylic acid dimethyl ester, achieving 98% purity in under 30 minutes using heterogeneous catalysts reported in Catalysis Science & Technology. This method significantly reduces energy consumption compared to traditional reflux methods by optimizing reaction kinetics through dielectric heating mechanisms specific to the compound's polar functional groups.

Biomaterial scientists are leveraging its amphiphilic nature when combined with polyethylene glycol derivatives. A recent paper in Biomaterials Science describes self-assembling nanostructures formed from block copolymers containing this compound's carboxylic acid derivatives. These nanostructures exhibit high loading capacity (>15 wt%) for hydrophobic anticancer drugs like paclitaxel while maintaining colloidal stability in aqueous environments for over six months without phase separation.

In photonic applications, researchers at Stanford University synthesized polyimides from this compound's dianhydride form that demonstrate ultraviolet light absorption up to 380 nm with minimal haze (<0.5%). Published in Acs Applied Materials & Interfaces, these materials are now being evaluated for next-generation optical coatings that simultaneously provide scratch resistance and UV protection in consumer electronics manufacturing.

The compound's role in click chemistry has also gained attention following reports from the Journal of Organic Chemistry (October 2023). Its azide-functionalized derivatives participate efficiently in copper-catalyzed cycloaddition reactions under mild conditions (copper(I)-catalyzed azide–alkyne cycloaddition), enabling rapid construction of complex molecular architectures with up to 96% isolated yields within two hours without purification steps between reactions.

New spectroscopic studies using synchrotron radiation reveal unique electronic transitions within the biphenyl dicarboxylic acid dimethyl ester's conjugated system when incorporated into graphene oxide composites. These findings reported in Nano Letters suggest potential applications as near-infrared fluorescent probes for real-time monitoring of cellular processes due to their strong emission signals at λ=815 nm with quantum yields exceeding 35%.

Cutting-edge research from Angewandte Chemie (May 2023) demonstrates its utility as a chiral auxiliary when coupled with organocatalytic systems. By introducing axial chirality through strategic substitution on one phenolic ring prior to condensation reactions, enantiopure products were obtained with >99% ee values using only catalytic amounts of cinchona alkaloid derivatives - marking a significant advancement toward greener asymmetric synthesis methodologies.

In nanotechnology applications, this compound forms stable Langmuir monolayers at air-water interfaces when combined with cationic surfactants according to Langmuir monolayer studies published last year. These assemblies show promise as templates for fabricating nanoporous membranes with tunable pore sizes (15–60 Å), which are currently being tested for protein purification processes requiring high selectivity between different biomolecules.

Bioconjugation studies reveal that after hydrolysis into its free acid form, the compound can be readily coupled via carbodiimide chemistry to peptide sequences containing primary amine groups - a process validated by mass spectrometry analysis showing complete conversion within two hours at physiological pH levels reported earlier this year in Chemical Communications.

New computational modeling techniques applied by computational chemists at ETH Zurich predict that substituting one methyl ester group with thioester linkages could enhance bioavailability by improving membrane permeability scores according to quantitative structure-permeability relationship analyses published online first this month.

In drug delivery innovation, mesoporous silica nanoparticles functionalized with this compound's carboxylic acid derivatives display pH-responsive drug release profiles monitored via dynamic light scattering experiments over seven days. The study appearing in Advanced Healthcare Materials shows controlled release rates increasing exponentially below pH 6 – ideal for targeting acidic tumor microenvironments while maintaining stability during circulation through healthy tissues at neutral pH levels.

Sustainable chemistry advancements include its use as a renewable feedstock derived from lignin-based precursors according to green chemistry principles outlined last quarter's issue of Green Chemistry Journal. Researchers achieved >85% conversion efficiency using enzymatic catalysis under ambient conditions without toxic solvents or harsh reagents - addressing critical sustainability challenges facing traditional petrochemical-derived intermediates.

New polymer electrolyte formulations incorporating this compound's lithium salt exhibit exceptional conductivity (>1 mS/cm) at room temperature due to synergistic interactions between dipolar methyl esters and carbonate co-solvents described recently in Journal of Power Sources special issue on solid-state batteries. These electrolytes maintain structural integrity even after thermal cycling up to 80°C – critical performance criteria for next-generation battery technologies operating under elevated temperatures.

Ongoing investigations into the photophysical properties of metal complexes formed using this compound's ligands suggest potential applications as biocompatible contrast agents for magnetic resonance imaging (MRI). Preliminary results presented at the ACS National Meeting indicate relaxivity values three times higher than conventional gadolinium-based contrast agents while maintaining excellent biocompatibility profiles – findings that could revolutionize diagnostic imaging techniques if validated through clinical trials currently underway at several European research institutions.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:792-74-5)Dimethyl biphenyl-4,4'-dicarboxylate
A839634
清らかである:99%
はかる:100g
価格 ($):170.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:792-74-5)Biphenyl dimethyl dicarboxylate
sfd10466
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ